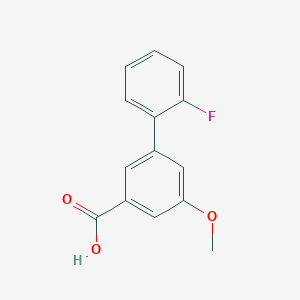

3-(2-Fluorophenyl)-5-methoxybenzoic acid

Description

Contextualization within the Field of Benzoic Acid Chemistry

Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are foundational scaffolds in organic chemistry. acs.org The carboxyl group attached to the benzene (B151609) ring can undergo reactions at the carboxylic moiety or the aromatic ring itself. sapphirebioscience.com These compounds are not only prevalent in nature but are also synthesized on a large scale for diverse applications, including use as food preservatives, precursors for dyes, and, most significantly, as key components in the development of pharmaceuticals. acs.org

The structure of 3-(2-Fluorophenyl)-5-methoxybenzoic acid is a prime example of a highly substituted benzoic acid derivative. It belongs to the class of biaryl compounds, which are characterized by two directly connected aromatic rings. This structural motif is of particular importance in medicinal chemistry and materials science due to the unique spatial and electronic properties it imparts. The synthesis of such biaryl systems often involves sophisticated cross-coupling reactions, such as the Suzuki or Ullmann reactions, which have become indispensable tools for creating carbon-carbon bonds between aromatic rings. arkat-usa.org The presence of multiple substituents on the benzoic acid core allows for fine-tuning of the molecule's physical, chemical, and biological properties.

Strategic Importance of Fluorine and Methoxy (B1213986) Substituents in Organic Synthesis and Molecular Design

The functional groups present in this compound—a fluorine atom and a methoxy group—are not arbitrary additions. Their inclusion is a strategic design choice rooted in the profound impact these substituents have on molecular properties.

Fluorine: The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. chemimpex.com Due to its high electronegativity and small size, fluorine can significantly alter a molecule's:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. This can prolong the active life of a drug. ossila.com

Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability. ossila.com

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of a drug. chemimpex.com

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can influence a compound's solubility and pharmacokinetic properties. ossila.com

Methoxy Group: The methoxy group (-OCH₃) is another crucial substituent in molecular design, known for its electronic and steric effects. molbase.com It is classified as an electron-donating group when positioned at the para position of a benzene ring, but can act as an electron-withdrawing group at the meta position. marquette.edu This dual nature allows it to modulate the electronic environment of the aromatic ring. In drug design, the methoxy group can:

Improve Pharmacokinetic Properties: It can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Enhance Target Binding: The methoxy group can form hydrogen bonds and other non-covalent interactions with biological targets, contributing to binding affinity. nih.gov

Act as a Synthetic Handle: The methoxy group can be used as a reactive site for further chemical modifications or as a protecting group during multi-step syntheses. nbinno.com

The combination of a fluorine atom on one ring and a methoxy group on the other in this compound creates a molecule with a complex electronic landscape and a specific three-dimensional shape, making it a valuable and tailored building block for targeted applications.

Overview of Current Research Gaps and Emerging Directions for Fluorinated Methoxybenzoic Acids

While research on this compound itself is limited, the broader class of fluorinated and methoxylated benzoic acids represents a vibrant and evolving area of chemical research. These compounds are frequently utilized as key intermediates in the synthesis of complex organic molecules. researchgate.netgoogle.com

Current Research Focus: Much of the current research involving structures similar to this compound is concentrated in the pharmaceutical and agrochemical sectors. For instance, related compounds like 4-fluoro-2-methoxybenzoic acid and 3-fluoro-4-methoxybenzoic acid serve as intermediates in the development of anti-inflammatory drugs, analgesics, and antimicrobial agents. google.comchemicalbook.com Furthermore, patent literature reveals that fluorinated methoxybenzoic acid derivatives are crucial components in the synthesis of selective kinase inhibitors for therapeutic use. guidechem.com In agrochemistry, these structures are used to create new herbicides and fungicides with enhanced efficacy. researchgate.net

Research Gaps and Emerging Directions: A significant research gap is the systematic exploration of the full chemical space offered by isomers of fluorophenyl-methoxybenzoic acids. While specific isomers are synthesized for targeted applications, a comprehensive study of how the relative positions of the substituents affect the physicochemical and biological properties is lacking.

Emerging directions in this field are likely to focus on:

Development of Novel Synthetic Methodologies: The synthesis of complex biaryl systems remains a challenge. Future research will likely focus on developing more efficient, sustainable, and regioselective cross-coupling methods to access these compounds. arkat-usa.org This includes exploring new catalysts and reaction conditions that are more environmentally friendly.

Application in Materials Science: The unique electronic properties conferred by the fluorine and methoxy groups make these compounds attractive for the development of advanced materials, such as polymers and liquid crystals with specific thermal and optical properties. ossila.com

Probes for Chemical Biology: Fluorinated molecules are increasingly used in chemical biology. The ¹⁹F isotope has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) studies. Fluorinated methoxybenzoic acids could be developed as reporter molecules or probes to study biological systems and protein-ligand interactions.

Radiolabeling for PET Imaging: The development of methods for incorporating the positron-emitting isotope ¹⁸F into these structures could lead to new radiotracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of Representative Methoxybenzoic and Fluoromethoxybenzoic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 579-75-9 |

| 3-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 586-38-9 |

| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 100-09-4 |

| 5-Fluoro-2-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | 394-04-7 |

| 4-Fluoro-2-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | 395-82-4 |

| 3-Fluoro-4-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | 403-20-3 |

| 2,4,5-Trifluoro-3-methoxybenzoic acid | C₈H₅F₃O₃ | 206.12 | 112811-65-1 |

Data sourced from multiple chemical supplier databases and literature. researchgate.netchemicalbook.comchemdad.comrsc.orggoogle.comwikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-7-9(6-10(8-11)14(16)17)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYICVSZJZCZDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673390 | |

| Record name | 2'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214364-24-5 | |

| Record name | 2'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes for 3-(2-Fluorophenyl)-5-methoxybenzoic Acid and Its Core Structure

The de novo synthesis of this compound is centered on the strategic formation of the biaryl linkage. The choice of method often depends on the availability of starting materials, desired yield, and tolerance of functional groups.

A logical retrosynthetic analysis for this compound involves disconnecting the bond between the two aromatic rings. This C-C bond disconnection is the central strategic step. This approach leads to two key precursor fragments: a substituted methoxybenzoic acid synthon and a fluorophenyl synthon.

Specifically, the disconnection points to a halogenated benzoic acid derivative and an organometallic fluorophenyl reagent. The most common precursors identified for this type of transformation are:

An electrophilic partner: 3-Bromo-5-methoxybenzoic acid .

A nucleophilic partner: 2-Fluorophenylboronic acid .

These precursors are strategically advantageous as they are commercially available or can be synthesized through established methods. For instance, 3-bromo-5-methoxybenzoic acid can be prepared from m-methoxybenzoic acid via bromination. 2-Fluorophenylboronic acid is a common reagent used in various cross-coupling reactions.

| Precursor Name | Chemical Formula | Role in Synthesis |

| 3-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | Electrophilic Partner (Aryl Halide) |

| 2-Fluorophenylboronic acid | C₆H₆BFO₂ | Nucleophilic Partner (Organoboron) |

Directed Ortho Metalation (DoM) offers an alternative pathway for constructing the biaryl core. This strategy relies on the use of a directing metalation group (DMG) to selectively deprotonate the ortho position, creating a nucleophilic aryllithium or related species that can then react with an electrophile. organic-chemistry.orgwikipedia.org

In the context of this compound, two conceptual DoM routes can be considered:

Metalation of the methoxybenzoic acid moiety : The methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) groups of 3-methoxybenzoic acid can direct lithiation. The methoxy group is a moderate DMG, while the carboxylate, formed after initial deprotonation by a strong base, is also a powerful director. organic-chemistry.orgwikipedia.orgscienceinfo.com By selecting the appropriate organolithium reagent and conditions, it is possible to direct metalation to the C2 or C4 position. scienceinfo.com If metalation occurs at the C2 position, subsequent reaction with a source of electrophilic fluorine (which is less common for this specific coupling) or a 2-fluorophenyl electrophile could be envisioned. A more plausible route involves metalation at the C4 position of 3-methoxybenzoic acid, followed by reaction with a suitable electrophile. However, for forming the desired C3-arylation product, this is not a direct route. A more strategic DoM approach would start with a different precursor.

Metalation of a fluorinated precursor : An alternative involves the ortho-lithiation of a fluorobenzene (B45895) derivative directed by a suitable DMG, followed by quenching with an electrophile derived from the methoxybenzoic acid ring.

While theoretically plausible, DoM strategies for this specific molecule are less direct than cross-coupling methods and may require more complex precursor synthesis and careful control of regioselectivity. wikipedia.orgscienceinfo.com

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the synthesis of biaryl compounds and are highly applicable to the construction of this compound. harvard.edu

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is the preeminent method for this transformation. It involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. harvard.eduwikipedia.org The synthesis of this compound is ideally achieved by coupling 3-bromo-5-methoxybenzoic acid with 2-fluorophenylboronic acid .

The general reaction scheme is as follows: Aryl Bromide + Arylboronic Acid --(Pd Catalyst, Base)--> Biaryl Compound

A typical catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-methoxybenzoic acid to form a palladium(II) intermediate.

Transmetalation : The 2-fluorophenyl group is transferred from the boron atom to the palladium center, displacing the halide. This step is facilitated by a base.

Reductive Elimination : The two aryl groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the palladium(0) catalyst.

| Reaction Component | Example | Purpose |

| Aryl Halide | 3-Bromo-5-methoxybenzoic acid | Electrophilic coupling partner |

| Organoboron Reagent | 2-Fluorophenylboronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, DMF, often with water | Provides the reaction medium |

Heck Reaction: The Heck reaction is another palladium-catalyzed process that couples an unsaturated halide with an alkene. While not a direct route to this specific biaryl benzoic acid, a Heck-type strategy could be envisioned through a multi-step sequence, but it is less convergent than the Suzuki-Miyaura coupling for this target.

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed for the synthesis of the target biaryl structure.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgorganic-chemistry.org For this synthesis, one could react 3-bromo-5-methoxybenzoic acid with (2-fluorophenyl)tributylstannane. While effective, the primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, making it less favorable than the Suzuki coupling. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, also catalyzed by palladium or nickel. organic-chemistry.org The required (2-fluorophenyl)zinc halide could be prepared and coupled with 3-bromo-5-methoxybenzoic acid. Organozinc reagents are highly reactive but are also sensitive to air and moisture, requiring careful handling. wikipedia.org

C-H Activation/Arylation: Modern synthetic chemistry has seen the rise of direct C-H activation/arylation reactions. mdpi.com Conceptually, it might be possible to directly couple 2-fluorobenzene with 3-bromobenzoic acid (where the carboxyl group directs C-H activation at the ortho position) or, more challenging, directly arylate 3-methoxybenzoic acid with a 2-fluorophenyl source. researchgate.net These methods are atom-economical but can face challenges with regioselectivity and require specific directing groups and catalysts.

General Synthetic Strategies for Fluorinated Benzoic Acid Derivatives

The introduction of fluorine into aromatic systems is a key step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties it imparts. Several general strategies exist for the synthesis of fluorinated benzoic acids.

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion. While direct nucleophilic aromatic substitution (SNAr) for fluoride is challenging on unactivated rings, certain methods can achieve this transformation effectively. wikipedia.orglibretexts.org

Balz-Schiemann Reaction: The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgscienceinfo.combrainly.in It is not a direct displacement on the ring but proceeds via a diazonium salt intermediate. The process involves:

Diazotization : An aromatic amine (e.g., an aminobenzoic acid derivative) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.

Fluoride Exchange : The diazonium salt is then treated with fluoroboric acid (HBF₄) or another tetrafluoroborate (B81430) source to precipitate the relatively stable diazonium tetrafluoroborate salt.

Thermal Decomposition : The isolated diazonium tetrafluoroborate salt is gently heated (thermally decomposed), which releases nitrogen gas and boron trifluoride, leaving the aryl fluoride. byjus.com

This method is particularly useful for preparing specific isomers, such as 4-fluorobenzoic acid from 4-aminobenzoic acid. scienceinfo.comorgsyn.org While robust, the reaction can sometimes require high temperatures and must be handled with care as diazonium salts can be explosive. scienceinfo.com

Other Nucleophilic Fluorination Methods: More recent developments include the nucleophilic fluorination of diaryliodonium salts or 1-arylbenziodoxolones using fluoride sources like CsF or KF. researchgate.net These hypervalent iodine compounds act as powerful electrophiles, facilitating the attack of a nucleophilic fluoride ion to generate the fluorinated aromatic compound.

Electrophilic Fluorination Methodologies

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many fluorinated benzoic acids. Electrophilic fluorination provides a direct method for creating C-F bonds by reacting a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org While historically challenging due to the high reactivity of reagents like elemental fluorine, the development of modern N-F reagents has made this transformation safer and more accessible. wikipedia.orgnih.gov

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor®. wikipedia.org These reagents are generally stable, solid compounds that deliver an electrophilic fluorine atom ("F+") to electron-rich substrates.

The mechanism of electrophilic fluorination is a subject of ongoing discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org For aromatic substrates, the reaction typically proceeds via electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic fluorine source. The presence of activating groups on the aromatic ring facilitates this reaction. In the context of benzoic acid synthesis, fluorination is often performed on a precursor molecule, as the carboxylic acid group is deactivating.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Key Features |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Highly effective, commercially available solid. |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | One of the early, effective N-F reagents. |

Hydrolysis and Derivatization Reactions in Fluorinated Benzoic Acid Synthesis

Hydrolysis and derivatization are fundamental reactions in the synthesis and manipulation of fluorinated benzoic acids. Hydrolysis is a key final step in many synthetic routes where the carboxylic acid functionality is masked as an ester or nitrile to avoid interference with preceding reactions.

Hydrolysis: The conversion of an ester or nitrile precursor to the final carboxylic acid is typically achieved through hydrolysis under acidic or basic conditions. For instance, a methyl or ethyl ester of a fluorinated benzoic acid can be saponified using a base like sodium hydroxide (B78521) or potassium hydroxide in a solvent mixture such as methanol (B129727) and water. chemicalbook.comgoogle.com Subsequent acidification of the reaction mixture precipitates the desired carboxylic acid. chemicalbook.com

Derivatization: Derivatization of the carboxylic acid group is crucial for subsequent transformations, such as amidation or esterification, and for analytical purposes. nih.gov

Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ossila.comgoogle.com This activated intermediate is highly susceptible to nucleophilic attack, facilitating the formation of esters and amides.

Esterification: Direct esterification can be performed through methods like Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. ossila.com Alternatively, esters can be formed from the acid chloride by reacting it with an alcohol, often in the presence of a non-nucleophilic base.

Amidation: Amides are synthesized by reacting the activated carboxylic acid (e.g., the acid chloride) or by using coupling agents that facilitate the direct reaction between the carboxylic acid and an amine. google.com

These derivatization techniques are essential for incorporating the fluorinated benzoic acid moiety into larger, more complex molecules. nih.gov

Synthetic Preparation of Related Fluorinated and Methoxy-Substituted Benzoic Acids

The synthetic strategies for this compound can be understood by examining the preparation of structurally related compounds. These syntheses often involve multi-step sequences that strategically introduce the fluorine and methoxy substituents.

4-Fluoro-3-methoxybenzoic acid: The synthesis of this isomer can be achieved from methyl 4-fluoro-3-methoxybenzoate. The process involves the hydrolysis of the methyl ester using sodium hydroxide in methanol. After the reaction, the solvent is removed, and the residue is dissolved in water. The pH is then adjusted with hydrochloric acid to precipitate the final product, 4-fluoro-3-methoxybenzoic acid, which is collected by filtration. chemicalbook.com

5-Fluoro-2-methoxybenzoic acid: This compound can be synthesized from 5-fluoro-2-methylbenzoic acid through a sequence of nitration, reduction, diazotization, and hydrolysis. chemdad.com This highlights a common strategy where substituents are interconverted to achieve the desired substitution pattern.

2-Fluoro-4-(methoxycarbonyl)benzoic acid: A synthetic route to this compound starts from 3-fluoro-4-formylmethylbenzoate. The aldehyde is oxidized to a carboxylic acid using sodium chlorite (B76162) (NaClO₂) in the presence of sulfamic acid. nih.gov This demonstrates a late-stage oxidation to form the benzoic acid moiety.

Nucleophilic Fluorination Routes: An alternative to electrophilic fluorination is nucleophilic aromatic substitution (SNAr) or related methods. For example, 2-fluorobenzoic acids have been prepared via the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts like cesium fluoride (CsF) in polar aprotic solvents. arkat-usa.org This approach is particularly valuable for synthesizing radiolabeled compounds, such as those containing fluorine-18 (B77423) for positron emission tomography (PET). arkat-usa.org

Table 2: Examples of Related Fluorinated and Methoxy-Substituted Benzoic Acids

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Feature |

|---|---|---|---|

| 4-Fluoro-3-methoxybenzoic acid | 82846-18-2 | C₈H₇FO₃ | Ester hydrolysis chemicalbook.com |

| 5-Fluoro-2-methoxybenzoic acid | 394-04-7 | C₈H₇FO₃ | Multi-step functional group interconversion chemdad.com |

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Not available | C₉H₇FO₄ | Oxidation of an aldehyde precursor nih.gov |

Targeted Chemical Transformations of the this compound Scaffold

The this compound molecule possesses three key functional regions amenable to chemical transformation: the carboxylic acid group, the methoxy group, and the two aromatic rings.

Esterification and Amidation Reactions

The carboxylic acid group is the most reactive site for many chemical transformations, particularly for creating ester and amide derivatives. researchgate.net

Esterification: The formation of esters is a common modification. This can be achieved by reacting this compound with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to its corresponding acid chloride followed by reaction with an alcohol. These ester derivatives are often used as intermediates or as final products in various applications.

Amidation: The synthesis of amides from the benzoic acid scaffold is crucial for building larger molecules, including many biologically active compounds. google.com This transformation is typically accomplished using one of two primary methods:

Activation of the Carboxylic Acid: The acid is converted to a more reactive species, such as an acid chloride (using SOCl₂ or (COCl)₂) or an activated ester. This intermediate then readily reacts with a primary or secondary amine to form the amide bond.

Peptide Coupling Reagents: A wide array of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), can be used to directly form the amide bond between the carboxylic acid and an amine without the need to isolate an activated intermediate.

Reduction and Oxidation Processes

Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). This conversion of the acid to an alcohol (a (3-(2-fluorophenyl)-5-methoxyphenyl)methanol derivative) opens up further synthetic possibilities, allowing for the introduction of new functional groups.

Oxidation: The aromatic rings of the this compound scaffold are generally electron-deficient due to the presence of the fluorine atom and the carboxylic acid group, making them resistant to oxidative degradation under normal conditions. The methoxy group could potentially be oxidized under specific, often harsh, conditions, but this is not a common or synthetically useful transformation.

Diversification via Side Chain Modifications

Diversification of the core scaffold can be achieved by modifying the existing substituents.

Modification of the Methoxy Group: The methoxy group (-OCH₃) can be cleaved to yield a hydroxyl group (-OH) using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting phenol (B47542) is a versatile intermediate that can be used for further functionalization. For example, the hydroxyl group can be alkylated to introduce different ether side chains or converted to a triflate for use in cross-coupling reactions.

Further Aromatic Substitution: While the existing groups influence the regioselectivity, further electrophilic aromatic substitution on either of the phenyl rings is theoretically possible, although it may require forcing conditions. The positions ortho and para to the methoxy group are the most activated for such reactions, while the fluorinated ring is generally deactivated.

These targeted transformations allow chemists to systematically modify the this compound scaffold to fine-tune its physical, chemical, and biological properties for specific applications. mdpi.com

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound This compound , no specific experimental research findings for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, or FT-IR analyses are available in the public domain.

To generate a scientifically accurate and detailed article that adheres to the user's specified outline, access to published experimental spectra and their corresponding interpretations is essential. Without this foundational data, it is not possible to provide a thorough and factual analysis of the compound's spectroscopic characterization and structural elucidation.

General principles of NMR and IR spectroscopy allow for the prediction of spectral features. For instance, in a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and splitting patterns influenced by the fluorine, methoxy, and carboxylic acid substituents. Similarly, an FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretches for the ether and carboxylic acid groups, and bands related to the aromatic C-H and C=C bonds.

However, an article based on such predictions would be speculative and would not meet the required standard of being based on detailed and verifiable research findings. Therefore, until experimental data for this compound is published and becomes accessible, the creation of the requested article with the specified level of detail and scientific accuracy is not feasible.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Raman Spectroscopy Applications

Key expected vibrational modes include the strong C=O stretching of the carboxylic acid group, typically found in the 1650-1750 cm⁻¹ region. The aromatic rings would produce a series of peaks, including C=C stretching vibrations between 1400-1600 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. Specific signals for the substituents would also be evident, such as the C-F stretching mode associated with the fluorophenyl ring and the C-O stretching vibrations from the methoxy (B1213986) group. The vibration of the C-C bond linking the two phenyl rings is also a key feature.

Table 1: Predicted Characteristic Raman Shifts for 3-(2-Fluorophenyl)-5-methoxybenzoic acid

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |

| Aromatic C-H Stretch | Phenyl Rings | 3000-3100 |

| C=O Stretch | Carboxylic Acid | 1680-1710 |

| Aromatic C=C Stretch | Phenyl Rings | 1580-1610, 1450-1500 |

| C-O Stretch | Methoxy Group | 1200-1300 (asymmetric), 1000-1075 (symmetric) |

Note: These are predicted values based on typical frequency ranges for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation and chromophores. The structure of this compound, containing two phenyl rings, constitutes a conjugated system. This conjugation is expected to give rise to characteristic π → π* transitions in the UV region.

The biphenyl (B1667301) core, along with the carboxyl and methoxy functional groups, acts as a chromophore. The precise wavelength of maximum absorbance (λ_max) would be influenced by the electronic effects of the substituents. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet ortho-positioned, fluorine atom can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extent of conjugation is also dependent on the dihedral angle between the two phenyl rings; a more planar conformation would lead to a red shift (longer wavelength) of the absorption maximum. nih.govscilit.com For similar substituted benzoic acids, absorption maxima are often observed in the 250-310 nm range. ejournal.bysielc.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For this compound (Molecular Formula: C₁₄H₁₁FO₃), the calculated monoisotopic mass is approximately 246.0692 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed to generate the molecular ion [M]⁺ or protonated/deprotonated molecules like [M+H]⁺ or [M-H]⁻. The subsequent fragmentation pattern provides a roadmap of the molecule's structure. Key predicted fragmentation pathways would include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ ion.

Loss of a carboxyl group (•COOH) , leading to a significant [M-45]⁺ fragment. docbrown.info

Loss of a methoxy radical (•OCH₃) , yielding an [M-31]⁺ ion.

Cleavage of the bond between the two aromatic rings , producing ions corresponding to the fluorophenyl and methoxybenzoic acid moieties.

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

|---|---|---|

| [C₁₄H₁₁FO₃]⁺ | (Molecular Ion) | 246.07 |

| [C₁₄H₁₀FO₂]⁺ | •OH | 229.06 |

| [C₁₃H₁₀FO]⁺ | •COOH | 201.07 |

| [C₁₃H₈FO₃]⁺ | •CH₃ | 231.04 |

| [C₆H₄F]⁺ | C₈H₇O₃ | 95.03 |

Note: m/z values are for the most abundant isotopes and are predicted based on common fragmentation patterns of aromatic acids and ethers. docbrown.inforesearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights

While other spectroscopic methods provide valuable pieces of the structural puzzle, single-crystal X-ray crystallography offers the definitive, three-dimensional structure of a molecule in its solid state. This technique would precisely determine bond lengths, bond angles, and, crucially, the torsional (dihedral) angle between the two phenyl rings.

This dihedral angle is a key conformational feature of biphenyl compounds and is dictated by the steric hindrance of the ortho-substituents. pharmaguideline.comvedantu.com In this case, the fluorine atom at the 2-position of one ring would likely cause a significant twist relative to the other ring to minimize steric repulsion. scilit.com Furthermore, X-ray crystallography would reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which governs the crystal packing arrangement in the solid state.

Synergistic Application of Spectroscopic Techniques for Robust Compound Characterization

The true power in molecular characterization lies in the synergistic use of multiple spectroscopic techniques. For this compound, each method provides complementary information that, when combined, leads to an unambiguous structural assignment.

The process begins with MS confirming the correct molecular weight and elemental formula. Raman spectroscopy then verifies the presence of key functional groups (carboxylic acid, methoxy, fluorophenyl). UV-Vis spectroscopy provides data on the electronic structure and conjugation of the biphenyl system. Finally, X-ray crystallography delivers the precise three-dimensional arrangement of atoms in the solid state. The data from all techniques must be self-consistent. For example, the non-planar conformation suggested by X-ray crystallography due to steric hindrance would correlate with the specifics of the π → π* transitions observed in the UV-Vis spectrum. This integrated approach ensures a comprehensive and irrefutable elucidation of the compound's structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in understanding the molecular structure and electronic properties of a compound like 3-(2-Fluorophenyl)-5-methoxybenzoic acid. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei in a molecule.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. orientjchem.org This is achieved by finding the lowest energy state of the molecule's electron density. For a molecule like this compound, DFT calculations, often using functionals like B3LYP, would predict bond lengths, bond angles, and dihedral angles. orientjchem.orgresearchgate.net These theoretical parameters can then be compared with experimental data if available. orientjchem.org

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data. esisresearch.org These methods, such as Hartree-Fock (HF), can be used to calculate the electronic structure of this compound, providing insights into its molecular orbitals and energy levels. While computationally more demanding than DFT, ab initio methods can offer a high level of accuracy. esisresearch.org

Conformational analysis involves studying the different spatial arrangements of a molecule, or conformers, that can be interconverted by rotation about single bonds. For this compound, which has several rotatable bonds, a conformational scan could be performed to identify the various low-energy conformers and the energy barriers between them. uky.edu This analysis helps in understanding the molecule's flexibility and the relative stability of its different shapes. uky.edu

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govkbhgroup.in A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further understand the molecule's chemical behavior. nih.govresearchgate.net

Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution in a molecule. It is used to predict how a molecule will interact with other molecules. nih.govepstem.net The MESP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. kbhgroup.inepstem.net For this compound, an MESP analysis would reveal the electron-rich and electron-poor areas, providing insights into its intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. sciepub.com An MD simulation of this compound would involve calculating the trajectory of each atom over time, based on the forces acting upon it. This can provide valuable information about the molecule's dynamic behavior, conformational changes, and interactions with its environment, such as a solvent. sciepub.com

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of intermolecular forces. For this compound, computational methods such as Hirshfeld surface analysis are employed to deconstruct and visualize these interactions.

Hirshfeld surface analysis is a powerful tool that maps the electron distribution of a molecule within a crystal, allowing for the identification and quantification of intermolecular contacts. The analysis generates a three-dimensional surface around the molecule, color-coded to represent the nature and strength of the interactions with neighboring molecules. Regions of the surface with red spots indicate close contacts, typically associated with hydrogen bonds, while blue regions represent weaker, longer-range interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For similar aromatic carboxylic acids, the most significant contributions to the crystal packing are typically from H···H, O···H, and C···H contacts, reflecting the prevalence of van der Waals forces and hydrogen bonding. nih.govresearchgate.net The specific contributions of each type of contact for this compound would be elucidated through detailed analysis of its specific crystal structure.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Substituted Benzoic Acid Derivative

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 28.9 |

| C···H/H···C | 15.7 |

| C···C | 5.5 |

| F···H/H···F | 3.1 |

| Other | 1.6 |

Note: Data presented is representative of a similar fluorinated benzoic acid derivative and serves as an illustrative example of typical intermolecular contact contributions.

Theoretical Spectroscopy Predictions and Validation against Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. orientjchem.orgnih.gov These theoretical predictions, when compared with experimental data, provide a powerful means to validate the computed molecular structure and electronic properties.

The theoretical vibrational spectra (Infrared and Raman) of this compound can be calculated using DFT. These calculations yield the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the calculated spectrum with the experimentally recorded one, assignments of the vibrational bands to specific molecular motions can be made with confidence. For instance, the characteristic C=O stretching frequency of the carboxylic acid group, as well as the vibrational modes associated with the fluorophenyl and methoxybenzoic acid moieties, can be precisely identified.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be computed. These calculations are highly sensitive to the electronic environment of each nucleus. The agreement between the predicted and experimental NMR spectra serves as a stringent test of the accuracy of the computed molecular geometry and electron distribution. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or conformational averaging in the experimental sample, providing further avenues for investigation.

Table 2: Comparison of Experimental and Theoretically Calculated ¹³C NMR Chemical Shifts for a Structurally Related Fluorinated Aromatic Compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C1 | 165.2 | 166.8 | 1.6 |

| C2 | 115.8 | 116.5 | 0.7 |

| C3 | 161.9 (d, J=248 Hz) | 162.5 (d, J=250 Hz) | 0.6 |

| C4 | 112.4 | 113.1 | 0.7 |

| C5 | 130.5 | 131.2 | 0.7 |

| C6 | 124.7 | 125.3 | 0.6 |

Note: This table illustrates the typical level of agreement between experimental and DFT-calculated NMR data for a similar molecule. 'd' denotes a doublet, and 'J' is the coupling constant.

The validation of theoretical spectroscopic data against experimental results is a cornerstone of modern computational chemistry. It not only confirms the accuracy of the computational models but also allows for a deeper and more nuanced interpretation of the experimental spectra, leading to a comprehensive understanding of the molecular structure and properties of compounds like this compound.

Structure Activity Relationship Sar Studies of Derivatives and Analogues

Rational Design Principles for Modifying the 3-(2-Fluorophenyl)-5-methoxybenzoic Acid Scaffold

The rational design of analogues based on the this compound scaffold is predicated on a thorough understanding of its constituent parts and their likely interactions with a biological target. The biphenyl-like core, with its inherent rotational flexibility, allows for the exploration of a defined conformational space. The design process often begins by identifying the key pharmacophoric elements: the carboxylic acid, which typically acts as a hydrogen bond donor and acceptor or an anionic center; the methoxy (B1213986) group, which can serve as a hydrogen bond acceptor and influence solubility; and the fluorine atom, a bioisostere for a hydrogen atom that can modulate electronic properties and metabolic stability.

Design strategies frequently involve a "pharmacophore fusion" approach, where fragments from known active molecules are combined. nih.gov For instance, the biphenyl (B1667301) carboxylic acid fragment can be considered the anionic component, while other parts of the molecule are designed to interact with hydrophobic pockets of a target protein. nih.gov Modifications are guided by principles of isosteric and bioisosteric replacement to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicities. A key consideration in the design of biphenyl derivatives is the control of the dihedral angle between the two phenyl rings, as this spatial arrangement is often crucial for optimal binding. nih.gov

Systematic Exploration of Substituent Effects on Molecular Recognition

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of substituents on the aromatic rings. A systematic exploration of these effects provides valuable insights into the molecular recognition processes at the target site.

Impact of Fluorine Position and Electronic Effects

The fluorine atom at the 2-position of the phenyl ring plays a significant role in modulating the compound's properties. Fluorine is a highly electronegative atom that can alter the pKa of nearby functional groups through inductive effects. sci-hub.box The placement of fluorine at the ortho position can have a pronounced impact on the acidity of the carboxylic acid and can influence the conformation of the molecule by promoting a non-planar arrangement of the phenyl rings. nih.gov This conformational constraint can be either beneficial or detrimental to binding affinity, depending on the topology of the target's binding site.

Furthermore, the introduction of fluorine can enhance binding affinity through favorable interactions with the protein, such as the formation of hydrogen bonds or dipole-dipole interactions. sci-hub.box The substitution pattern of fluorine on a phenyl ring has been shown to be critical for potency in various classes of compounds. For example, in a series of dipeptidyl peptidase-4 inhibitors, a 2,5-difluorophenyl analogue was nearly five times more potent than the 3,4-difluorophenyl isomer, highlighting the sensitivity of biological activity to the precise location of fluorine atoms. sci-hub.box

Role of the Methoxy Group in Molecular Interactions

The methoxy group at the 5-position of the benzoic acid ring is another key determinant of biological activity. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with donor groups on the receptor. Its presence also influences the lipophilicity and metabolic stability of the compound.

SAR studies on related biphenyl structures have demonstrated that methoxy substitution can significantly enhance binding affinity. In a series of high-affinity ligands for opioid receptors, a 4'-methoxy group on the distal phenyl ring was found to be highly beneficial for binding to the µ-opioid receptor. nih.gov Further studies revealed that the position of the methoxy group is critical, with a 3'-methoxy derivative being fivefold more potent than the 4'-substituted parent compound. nih.gov This underscores the importance of the methoxy group's position in optimizing interactions within the binding pocket.

Modifications of the Phenyl Ring and Benzoic Acid Moiety

Modifications to both the phenyl ring and the benzoic acid moiety are common strategies to explore the SAR of this scaffold. The biphenyl structure itself is a common motif in pharmacologically active compounds and serves as a versatile scaffold for displaying functional groups in specific spatial arrangements. nih.govarabjchem.org The carboxylic acid group is a critical feature, often involved in key ionic or hydrogen bonding interactions with the target. Its replacement with other acidic groups or bioisosteres can be explored to modulate acidity, solubility, and cell permeability. researchgate.net

Systematic modifications of the phenyl rings, such as the introduction of additional substituents or their replacement with heterocyclic rings, can lead to significant changes in activity. These modifications can alter the electronic properties, steric profile, and hydrophobic character of the molecule, all of which can impact its interaction with the biological target.

The following table summarizes the general effects of substituents on the activity of biphenyl carboxylic acid derivatives based on findings from related compound series.

| Modification | Position | General Effect on Activity | Rationale |

| Fluorine | ortho | Can increase potency | Alters pKa, influences conformation, potential for H-bonding |

| Methoxy | meta or para | Often enhances binding affinity | Acts as H-bond acceptor, modulates lipophilicity |

| Carboxylic Acid | - | Essential for binding | Forms key ionic or hydrogen bond interactions |

| Additional Phenyl Substituents | Various | Variable | Can improve hydrophobic interactions or introduce steric hindrance |

| Phenyl Ring Replacement | - | Can improve properties | Modulates physicochemical and pharmacokinetic properties |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, 2D and 3D-QSAR models can be developed to predict the activity of novel analogues and to gain insight into the structural features that govern their potency.

In a typical QSAR study, a set of compounds with known biological activities is used as a training set. medcraveonline.com Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a model that correlates these descriptors with the observed activity. medcraveonline.comajgreenchem.com

For biphenyl carboxamide analogues, QSAR studies have revealed the importance of specific topological and physicochemical properties for their analgesic activity. medcraveonline.comwalshmedicalmedia.com Such models can guide the design of new compounds with potentially improved activity by suggesting favorable and unfavorable structural modifications. The predictive power of a QSAR model is assessed through internal and external validation using a separate set of compounds (test set). medcraveonline.com

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful tool in ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore model represents the essential steric and electronic features that a molecule must possess to bind to a specific receptor and elicit a biological response.

For a series of active compounds, a pharmacophore model can be generated by identifying the common chemical features and their spatial arrangement. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. nih.gov For biphenyl carboxylic acid derivatives, a pharmacophore model would likely include a hydrophobic feature corresponding to the biphenyl core, a hydrogen bond acceptor/anionic feature for the carboxylic acid, and potentially another hydrogen bond acceptor feature for the methoxy group.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that match the pharmacophoric features and are therefore likely to be active. nih.gov This approach has been successfully applied to the discovery of novel inhibitors for various targets. nih.gov

Consequently, it is not possible to provide a detailed and scientifically accurate article section on "Bioisosteric Replacement Strategies in Scaffold Optimization" for "this compound" that includes data tables and specific research findings as requested. The available scientific literature does not appear to contain the specific data required to fulfill the user's request.

Molecular Interactions and Mechanistic Research in Vitro Models

Ligand-Target Binding Studies with Related Benzoic Acid Derivatives

Ligand-target binding studies are designed to quantify the interaction between a small molecule (the ligand) and its specific biological target, typically a protein or enzyme. These studies are crucial for confirming direct interaction and for determining the affinity and kinetics of the binding event. For novel compounds such as 3-(2-Fluorophenyl)-5-methoxybenzoic acid, these assays would be the first step in characterizing their potential biological activity.

Modern biophysical techniques allow for the real-time, label-free, or solution-based measurement of binding interactions.

Fluorescence Polarization (FP): This technique is used to measure the binding of a small, fluorescently-labeled molecule (tracer) to a larger protein in solution. When the small tracer is unbound, it tumbles rapidly, and its emitted light is depolarized. Upon binding to a large protein, its tumbling slows, and the emitted light remains polarized. An unlabeled compound, such as a benzoic acid derivative, can be assayed for its ability to compete with the tracer for the binding site. A decrease in polarization indicates that the test compound has displaced the fluorescent tracer, allowing for the determination of binding affinity.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying biomolecular interactions in real-time. oup.comuc.pt In a typical SPR experiment, a target protein is immobilized on a sensor chip. oup.com A solution containing the ligand of interest, such as a benzoic acid derivative, is flowed over the surface. uc.pt Binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal. This allows for the precise measurement of association and dissociation rates. nih.gov

Data from biophysical assays like SPR provide detailed information about the binding event, which can be broken down into kinetic and thermodynamic parameters. escholarship.orgnih.gov

Kinetic Parameters: These describe the speed of the binding reaction.

Association Rate Constant (kₐ or kₒₙ): Measures how quickly the ligand binds to the target.

Dissociation Rate Constant (kₔ or kₒff): Measures how quickly the ligand-target complex falls apart.

Equilibrium Dissociation Constant (Kₐ): This is the ratio of kₔ to kₐ (Kₐ = kₔ/kₐ) and is a measure of the affinity of the ligand for the target. A lower Kₐ value indicates a stronger binding interaction.

Thermodynamic Parameters: These describe the energy changes associated with the binding event at equilibrium.

Enthalpy (ΔH): Reflects the change in heat content of the system upon binding, indicating the energy of the bonds being formed and broken.

Entropy (ΔS): Represents the change in the randomness or disorder of the system upon binding.

These parameters can be determined by performing binding assays at different temperatures. nih.gov

| Compound | Target Protein | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₐ (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

|---|---|---|---|---|---|---|---|

| Analog A | Enzyme X | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 | -10.5 | -7.2 | 3.3 |

| Analog B | Enzyme X | 2.1 x 10⁵ | 8.4 x 10⁻³ | 40 | -10.1 | -5.5 | 4.6 |

Enzymatic Inhibition Studies of Analogues

If the biological target of a benzoic acid derivative is an enzyme, specific assays are conducted to determine how the compound affects the enzyme's catalytic activity. These studies reveal not only the potency of the inhibition but also the mechanism by which it occurs.

The mechanism of inhibition is typically determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. The inhibition can be overcome by increasing the substrate concentration. In this mode, the inhibitor increases the apparent Michaelis constant (Kₘ) but does not change the maximum reaction velocity (Vₘₐₓ).

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its efficiency. This type of inhibition cannot be overcome by increasing substrate concentration. It decreases the apparent Vₘₐₓ but does not affect the Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition reduces both the apparent Vₘₐₓ and the apparent Kₘ.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Kₘ and Vₘₐₓ.

The potency of an enzyme inhibitor is quantified using specific constants derived from dose-response experiments.

IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. mdpi.com It is an operational parameter that can be influenced by experimental conditions, particularly the concentration of the substrate used in the assay. rsc.org

Kᵢ (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme. nus.edu.sg Unlike the IC₅₀, the Kᵢ is a thermodynamic constant that is independent of substrate concentration. researchgate.net For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the enzyme's Kₘ for the substrate are known. nus.edu.sg

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

|---|---|---|---|---|

| Analog C | Enzyme Y | 5.2 | 2.5 | Competitive |

| Analog D | Enzyme Y | 10.8 | 10.8 | Non-competitive |

| Analog E | Enzyme Y | 2.1 | 1.0 | Competitive |

Elucidation of Molecular Recognition Mechanisms

The ultimate goal of these in vitro studies is to build a comprehensive model of how a ligand recognizes and interacts with its target. By integrating data from binding and inhibition assays, researchers can elucidate the key molecular interactions driving the compound's activity.

This involves synthesizing the findings:

Binding Affinity and Potency: Correlating the Kₐ and Kᵢ values helps confirm that the measured enzyme inhibition is a direct result of the inhibitor binding to the target.

Structure-Activity Relationships (SAR): By comparing the binding and inhibition data of structurally related analogues—for instance, varying the position of the fluoro group or altering the methoxy (B1213986) substituent on the benzoic acid core—researchers can deduce which chemical features are critical for molecular recognition. uc.pt For example, a study on 3,5-dihydroxybenzoic acid identified it as a competitive inhibitor of tyrosine phenol-lyase.

Kinetic Profile: The on- and off-rates (kₐ and kₔ) provide insight into the residence time of the compound on its target, which can be a more important determinant of biological effect than affinity alone.

Thermodynamic Drivers: Understanding whether binding is driven by enthalpy (favorable bond formation) or entropy (favorable changes in disorder) can guide the rational design of more potent and specific derivatives.

Through this multi-faceted approach, a detailed picture emerges of the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the recognition between a ligand like this compound and its biological target.

Hydrogen Bonding Networks and Salt Bridges

The carboxylic acid moiety of this compound is a primary site for forming hydrogen bonds and salt bridges. The hydroxyl group of the carboxyl function can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. Furthermore, upon deprotonation under physiological pH, the resulting carboxylate can form strong ionic interactions, or salt bridges, with positively charged residues such as arginine, lysine, or histidine within a protein's binding pocket. The methoxy group's oxygen atom can also participate as a hydrogen bond acceptor. The fluorine atom on the phenyl ring is a weak hydrogen bond acceptor. The precise network of these interactions, including the specific bond distances and geometries, would be contingent on the topology and amino acid composition of the specific binding site.

Conformational Changes Induced by Ligand Binding

The binding of a small molecule like this compound to a biological target can induce conformational changes in both the ligand and the protein, a phenomenon known as "induced fit." The dihedral angle between the two phenyl rings of the compound is a key flexible parameter. Upon binding, this angle may be constrained to fit optimally within the binding pocket, adopting a specific, lower-energy conformation. Reciprocally, the protein target may undergo rearrangements of its secondary and tertiary structure to accommodate the ligand. Side chains of amino acids at the binding site may reorient to form favorable interactions, and in some cases, larger-scale domain movements can occur. Elucidating these precise conformational changes would necessitate high-resolution structural biology techniques, such as X-ray crystallography or NMR spectroscopy, of the compound in complex with its target.

Metabolic and Biotransformation Pathways General Benzoic Acid Derivatives

Endogenous Biosynthesis of Benzoic Acid and Related Compounds in Biological Systems

The formation of benzoic acid in nature primarily originates from the amino acid L-phenylalanine. pnas.org Plants and microbes employ sophisticated enzymatic machinery to convert this precursor into the basic benzoic acid scaffold, which can then be further modified to create a diverse array of related compounds.

In plants, the journey from L-phenylalanine to benzoic acid begins with the phenylpropanoid pathway. pnas.orgresearchgate.net This foundational metabolic route is responsible for synthesizing a wide variety of phenolic compounds. The initial and committing step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme L-phenylalanine ammonia (B1221849) lyase (PAL) . researchgate.netresearchgate.net

Following its formation, trans-cinnamic acid serves as a precursor for numerous metabolites. researchgate.net To become benzoic acid, the three-carbon side chain of cinnamic acid must be shortened by two carbons. nih.govdntb.gov.ua This process can occur through several routes, including the β-oxidative and non-β-oxidative pathways. researchgate.netresearchgate.net The phenylpropanoid pathway provides the essential starting material, cinnamic acid, which is then channeled into these downstream pathways for the final synthesis of benzoic acid. bohrium.com

Table 1: Key Enzymes in the Phenylpropanoid Pathway Leading to Benzoic Acid Precursors

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. researchgate.net |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to produce p-coumaric acid. researchgate.net |

| 4-Coumarate: CoA ligase | 4CL | Activates cinnamic acid or its derivatives by attaching Coenzyme A. researchgate.net |

A primary mechanism for shortening the side chain of cinnamic acid to form benzoic acid in plants is the β-oxidative pathway, which is analogous to the catabolism of fatty acids. pnas.orgnih.gov This entire pathway has been shown to occur within cellular organelles called peroxisomes. pnas.orgnih.govpurdue.edu

The process begins with the activation of cinnamic acid to its CoA thioester, cinnamoyl-CoA. pnas.orgresearchgate.net This is followed by a sequence of three core reactions: hydration, dehydrogenation, and thiolytic cleavage, which collectively remove two carbons from the side chain. pnas.orgnih.gov

The key enzymatic steps are:

Activation: Cinnamic acid is converted to cinnamoyl-CoA by a CoA ligase. researchgate.net

Hydration and Dehydrogenation: A bifunctional enzyme, cinnamoyl-CoA hydratase-dehydrogenase (CHD) , catalyzes the hydration of cinnamoyl-CoA to 3-hydroxy-3-phenylpropanoyl-CoA and its subsequent dehydrogenation to 3-oxo-3-phenylpropanoyl-CoA. pnas.orgnih.gov

Thiolysis: A 3-ketoacyl-CoA thiolase (KAT) enzyme cleaves 3-oxo-3-phenylpropanoyl-CoA to yield benzoyl-CoA and acetyl-CoA. pnas.orgresearchgate.net

Finally, benzoyl-CoA is hydrolyzed, likely by a thioesterase, to release free benzoic acid. researchgate.net The discovery of the bifunctional CHD enzyme was a crucial step in fully elucidating this core pathway in plants like petunia. pnas.orgpurdue.edu

Table 2: Core Steps of the β-Oxidative Pathway for Benzoic Acid Biosynthesis

| Step | Intermediate Substrate | Intermediate Product | Enzyme(s) |

|---|---|---|---|

| 1 | Cinnamic Acid | Cinnamoyl-CoA | Cinnamate-CoA ligase (CNL) |

| 2 | Cinnamoyl-CoA | 3-Oxo-3-phenylpropanoyl-CoA | Cinnamoyl-CoA hydratase-dehydrogenase (CHD) |

| 3 | 3-Oxo-3-phenylpropanoyl-CoA | Benzoyl-CoA + Acetyl-CoA | 3-ketoacyl-CoA thiolase (KAT) |

| 4 | Benzoyl-CoA | Benzoic Acid | Thioesterase (presumed) |

Microorganisms offer alternative and highly efficient routes for producing aromatic compounds, including benzoic acid. nih.govoup.com Engineered microbial cell factories, using hosts like Escherichia coli and Pseudomonas taiwanensis, have been developed to synthesize benzoic acid from renewable feedstocks such as L-phenylalanine. nih.govresearchgate.net

In some bacteria, such as Streptomyces maritimus, a plant-like pathway is utilized, where L-phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). nih.gov The cinnamic acid then undergoes β-oxidation to form benzoyl-CoA, similar to the plant pathway. nih.gov

Other bacterial pathways can proceed through different intermediates. For example, the denitrifying bacterium Thauera aromatica metabolizes L-phenylalanine anaerobically to benzoyl-CoA via phenylpyruvate, phenylacetaldehyde, and phenylacetate. nih.gov In Lactobacillus plantarum, an aminotransferase initiates the conversion of phenylalanine to phenylpyruvic acid, which is then chemically transformed into benzaldehyde, a direct precursor that can be oxidized to benzoic acid. asm.org These microbial systems highlight the metabolic versatility in nature for the synthesis and transformation of aromatic acids.

In Vitro Enzymatic Transformations of Structurally Analogous Compounds

The metabolism of xenobiotics, including structurally complex benzoic acid derivatives, is often studied using in vitro systems that replicate key enzymatic processes occurring in the body, primarily in the liver. These transformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

The Cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, catalyzing the oxidation of a vast array of substrates. nih.govresearchgate.net For aromatic compounds, CYP-mediated reactions often involve hydroxylation or demethylation.

Metabolism of Fluorinated Aromatics: The introduction of a fluorine atom into a molecule is a common strategy in drug design to enhance metabolic stability. nih.gov However, CYP enzymes can still metabolize fluorinated aromatic compounds. In some cases, this can lead to defluorination through the formation of epoxide intermediates, which can be a pathway for enzyme inactivation. citedrive.commanchester.ac.uk Studies on fluorinated drug analogs have shown that while fluorination can block metabolism at a specific site, the molecule may still be metabolized at other positions by CYP enzymes like CYP3A4, CYP3A5, and CYP2D6. nih.gov

Metabolism of Methoxybenzoic Acids: In vitro studies using CYP enzymes have demonstrated the O-demethylation of methoxybenzoic acid derivatives. For instance, the enzyme CYP199A4 has been shown to convert 4-methoxybenzoic acid into 4-hydroxybenzoic acid. researchgate.net This type of reaction is a common metabolic fate for compounds containing methoxy (B1213986) groups on an aromatic ring. nih.gov

Phase II conjugation reactions increase the water solubility of metabolites, facilitating their excretion. For benzoic acid derivatives and other phenolic compounds, the most common pathways are glucuronidation and sulfation. researchgate.net

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the substrate. nih.govmdpi.com Carboxylic acids are known substrates for UGTs, forming acyl glucuronides. nih.gov In vitro studies using human liver microsomes (HLM) and recombinant UGT enzymes have shown that multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7, are involved in the glucuronidation of aromatic acids and polyphenols. nih.govmdpi.com The efficiency of glucuronidation can vary significantly between species and tissues (e.g., liver vs. intestine). mdpi.com

Sulfation: This process is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). mdpi.comfrontiersin.org Phenolic acids are excellent substrates for sulfation. mdpi.comnih.gov In vitro assays using bacterial aryl sulfotransferases (ASTs) or recombinant human SULTs have been developed to synthesize and study sulfated metabolites of various phenolic compounds, including hydroxyphenylacetic and dihydroxyphenylacetic acids. mdpi.comresearchgate.netacs.org These systems have demonstrated the successful sulfation of phenolic hydroxy groups, creating more polar sulfate (B86663) conjugates. nih.govresearchgate.net

Table 3: Common In Vitro Metabolic Reactions for Benzoic Acid Analogs

| Reaction Type | Enzyme Family | Common Substrate Feature | Product Feature |

|---|---|---|---|

| O-Demethylation | Cytochrome P450 (CYP) | Methoxy group on aromatic ring | Hydroxy group |

| Hydroxylation | Cytochrome P450 (CYP) | Aromatic C-H bond | Aromatic C-OH bond |

| Glucuronidation | UDP-glucuronosyltransferases (UGT) | Carboxylic acid, Hydroxy group | Acyl or Ether Glucuronide |

| Sulfation | Sulfotransferases (SULT) | Hydroxy group | Sulfate Ester |

Identification and Characterization of In Vitro Metabolites of Related Structures

The metabolic fate of xenobiotics, including benzoic acid derivatives, is a critical area of investigation in drug discovery and development. While direct in vitro metabolic studies on 3-(2-Fluorophenyl)-5-methoxybenzoic acid are not extensively documented in publicly available literature, valuable insights can be gleaned from research on structurally related compounds. These studies, typically employing in vitro systems such as liver microsomes or hepatocytes, help to predict the likely biotransformation pathways. For aromatic and biphenyl (B1667301) carboxylic acids, common metabolic routes include Phase I reactions like hydroxylation and O-demethylation, followed by Phase II conjugation reactions, most notably glucuronidation.

Research into the in vitro metabolism of various fluorinated and methoxy-substituted aromatic compounds has revealed several key transformation pathways. For instance, studies on compounds containing both fluoro and methoxy functional groups have demonstrated that O-demethylation is a significant metabolic route. In an investigation of 3-fluoro-methoxyacetylfentanyl using human hepatocytes, O-demethylation was identified as the primary metabolic pathway. nih.govresearchgate.net This process, typically catalyzed by cytochrome P450 (CYP) enzymes, involves the removal of a methyl group from a methoxy moiety, resulting in the formation of a hydroxyl group.

Furthermore, hydroxylation of the aromatic rings is a well-established metabolic pathway for biphenyl and related compounds. Studies utilizing rat liver microsomes to investigate the metabolism of monochlorobiphenyls have shown that hydroxylation is a key transformation. nih.gov The position of hydroxylation can be influenced by the existing substituents on the aromatic rings.

Glucuronidation represents a major Phase II metabolic pathway for compounds containing a carboxylic acid group. An in vitro study on 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid (LY293111) using liver slices from mice, rats, monkeys, and humans identified glucuronidation as the primary metabolic route. nih.gov This process involves the conjugation of glucuronic acid to the carboxylic acid moiety, forming an acyl glucuronide, which is more water-soluble and readily excreted. The same study also detected the formation of minor hydroxylated metabolites. nih.gov

The interplay of these metabolic pathways can be further understood through studies on other related structures. For example, research on acetylfentanyl and its analogs has identified metabolites formed through hydroxylation and subsequent methoxylation. diva-portal.org

The following table summarizes the types of in vitro metabolites identified for structurally related benzoic acid derivatives and other relevant compounds, highlighting the key metabolic reactions.

| Parent Compound Class | Metabolic Reaction | Resulting Metabolite | In Vitro System | Reference |

|---|---|---|---|---|

| Fluorinated Biphenyl Carboxylic Acid Derivative (e.g., LY293111) | Glucuronidation (Acyl) | Acyl Glucuronide | Liver Slices (Human, Monkey, Rat, Mouse) | nih.gov |

| Fluorinated Biphenyl Carboxylic Acid Derivative (e.g., LY293111) | Hydroxylation | Hydroxylated Metabolite | Liver Slices (Rat) | nih.gov |

| Fluoro-Methoxy Acetylfentanyl | O-Demethylation | O-Desmethyl Metabolite | Human Hepatocytes | nih.govresearchgate.net |

| Monochlorobiphenyls | Hydroxylation | Monohydroxy and Dihydroxy Metabolites | Rat Liver Microsomes | nih.gov |

| Fluorinated 4-Methoxybiphenyl Derivatives | O-Demethylation | Phenolic Metabolite | Fungal Model (Cunninghamella elegans) | ucd.ie |

| Fluorinated 4-Methoxybiphenyl Derivatives | Hydroxylation | Hydroxylated Metabolite | Fungal Model (Cunninghamella elegans) | ucd.ie |

These findings from related structures suggest that the metabolism of this compound in vitro would likely involve O-demethylation of the methoxy group, hydroxylation on one or both of the phenyl rings, and glucuronidation of the carboxylic acid. The presence of the fluorine atom may influence the rate and regioselectivity of these metabolic transformations.

Future Research Directions and Advanced Methodologies

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Optimization